4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,2-dimethyl-N-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(9-6-4-3-5-7-9)12(17)11-10(13)8-14-16(11)2/h3-8H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZPSHGPAEVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating and the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively researched for its potential therapeutic applications:
- Anti-inflammatory Properties : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
- Anticancer Activity : Research has shown that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values ranging from 19 nM to 73 nM against lung cancer cell lines .
- Antimicrobial Efficacy : The compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some assays .
Organic Synthesis
4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide serves as a valuable building block in synthetic chemistry:
- Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds, contributing to the development of new pharmaceuticals .
- Fragment-Based Lead Generation : The compound has been employed in lead generation strategies for drug discovery, particularly as a scaffold for developing inhibitors targeting specific enzymes such as FXIa .
Material Science
The compound is also explored for its applications in material science:
- Development of New Materials : Its unique chemical properties allow it to be used in creating materials with specific electronic or optical characteristics .
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer properties of various derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibited activity against several pathogenic strains. The compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Halogenated Derivatives
Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
- Substituents: Chlorine at position 4. Cyano group at position 4. Phenyl groups at positions 1 and N-phenyl.
- Molecular Formula : C₂₁H₁₅ClN₆O
- Molecular Weight : 403.1 g/mol (ESI-MS).
- Key Differences: Chlorine and cyano groups increase molecular weight and lipophilicity compared to the target compound. Melting point: 133–135°C, suggesting higher crystallinity due to halogenation.
Amino-Substituted Derivatives
Example: 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a)
- Substituents: Additional phenylamino group at position 3.
- Molecular Formula : C₁₆H₁₅N₅O
- Melting point: 247°C, significantly higher than typical alkyl-substituted analogs.
Variations in N-Alkyl/Aryl Groups
Diethyl Substituents
Example: 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide
Fluoroethyl Substituents
Example: 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide
Table 1. Key Data for Selected Pyrazole-Carboxamide Derivatives
Structural and Functional Implications
- Electron-Withdrawing Groups (e.g., Cl, CN) : Increase stability and reactivity but reduce solubility.
- Amino Groups: Enhance hydrogen bonding, improving interactions with biological targets.
- Alkyl vs. Aryl Substituents : Aryl groups (e.g., phenyl) contribute to π-π stacking interactions, while alkyl groups (e.g., methyl, ethyl) modulate lipophilicity.
Biological Activity
4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is , featuring a pyrazole ring substituted with an amino group and a dimethyl phenyl moiety. The unique structural characteristics contribute to its biological activity and potential therapeutic applications.
The biological activity of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This is particularly relevant in pathways involving inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activities by interacting with specific receptors, influencing signal transduction pathways that regulate cellular responses.
These interactions can lead to changes in biochemical pathways, affecting processes such as cell proliferation, apoptosis, and inflammatory responses.
Biological Activities
Research has demonstrated that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities:
Anticancer Activity
Studies indicate that pyrazole derivatives possess anticancer properties. For instance, compounds related to 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have revealed that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibits antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy was comparable to standard antibiotics in specific assays .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole | Structure | Anticancer, anti-inflammatory |
| 3-(p-N,N-dimethylaminophenyl)-pyrazole | Structure | Antibacterial, analgesic |
| 4-Amino-N-methylpyrazole | Structure | Antidepressant, neuroprotective |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Efficacy : A study focused on the synthesis of pyrazole derivatives demonstrated significant antiproliferative effects against breast cancer cells. The compound was found to induce apoptosis through caspase activation .
- Anti-inflammatory Mechanisms : Research highlighted the ability of related compounds to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
- Antimicrobial Testing : In a comparative study against standard antibiotics, 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide showed promising results against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
